5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a hydroxypropyl group at the fifth position and a thioxo group at the second position of the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-hydroxypropylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The thioxo group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of 5-(3-oxopropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
Reduction: Formation of 5-(3-hydroxypropyl)-2-mercapto-2,3-dihydropyrimidin-4(1H)-one.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
5-(3-hydroxypropyl)-2,4(1H,3H)-pyrimidinedione: Similar structure but lacks the thioxo group.
5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione: Another similar compound with different functional groups.
Uniqueness:
- The presence of both hydroxypropyl and thioxo groups in 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one provides unique chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
5-(3-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c10-3-1-2-5-4-8-7(12)9-6(5)11/h4,10H,1-3H2,(H2,8,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIENZUZDZIBMEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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